molecular formula C21H26N2O4S B11491856 N-(5-isopropyl-4-methoxy-2-methylphenyl)-1-(methylsulfonyl)indoline-5-carboxamide

N-(5-isopropyl-4-methoxy-2-methylphenyl)-1-(methylsulfonyl)indoline-5-carboxamide

Cat. No.: B11491856
M. Wt: 402.5 g/mol
InChI Key: GLSWSTDICDAWBJ-UHFFFAOYSA-N
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Description

1-METHANESULFONYL-N-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHANESULFONYL-N-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The methanesulfonyl group and other substituents are then introduced through various organic reactions, such as sulfonation and alkylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-METHANESULFONYL-N-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-METHANESULFONYL-N-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHANESULFONYL-N-[4-METHOXY-2-METHYL-5-(PROPAN-2-YL)PHENYL]-2,3-DIHYDRO-1H-INDOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

N-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide

InChI

InChI=1S/C21H26N2O4S/c1-13(2)17-12-18(14(3)10-20(17)27-4)22-21(24)16-6-7-19-15(11-16)8-9-23(19)28(5,25)26/h6-7,10-13H,8-9H2,1-5H3,(H,22,24)

InChI Key

GLSWSTDICDAWBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC3=C(C=C2)N(CC3)S(=O)(=O)C)C(C)C)OC

Origin of Product

United States

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